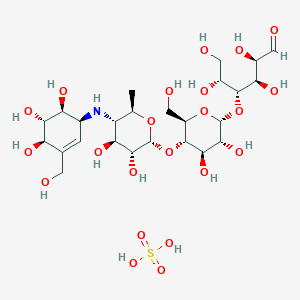

Acarbose sulfate

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO18.H2O4S/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28;1-5(2,3)4/h2,4,7,9-27,29-40H,3,5-6H2,1H3;(H2,1,2,3,4)/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZAGRIRYDJUSP-PKCKZCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Acarbose Biosynthesis Pathway in Actinoplanes sp.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Produced by the soil bacterium Actinoplanes sp., this pseudo-oligosaccharide's intricate biosynthesis has been the subject of extensive research. This technical guide provides a comprehensive overview of the acarbose biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and chemical intermediates. While the user's query specified "acarbose sulfate," the natural product synthesized by Actinoplanes sp. is acarbose. Sulfated derivatives of acarbose have been identified as metabolites in humans, but a dedicated biosynthetic pathway for this compound in Actinoplanes sp. has not been described in the scientific literature. This document, therefore, focuses on the well-established acarbose biosynthesis pathway. We present quantitative data on production and enzyme kinetics, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.

The Acarbose Biosynthetic Gene Cluster (acb)

The biosynthesis of acarbose in Actinoplanes sp. SE50/110 is orchestrated by a dedicated gene cluster, designated as the acb cluster. This cluster spans approximately 32.2 kilobases and contains 22 identified genes.[1][2] These genes encode the enzymes responsible for the synthesis of the two primary precursors, the C7-cyclitol and the 4-amino-4,6-dideoxy-D-glucose moieties, as well as their subsequent assembly and modification.[1][2]

The Acarbose Biosynthesis Pathway

The synthesis of acarbose is a convergent process, involving two distinct branches that produce the core components of the molecule, which are then joined and further modified.

Biosynthesis of the C7-Cyclitol Moiety (GDP-valienol)

The C7-cyclitol component of acarbose, valienol, is derived from the primary metabolite sedo-heptulose 7-phosphate. This multi-step conversion is catalyzed by a series of enzymes encoded by the acb cluster.

The key enzymatic steps are:

-

Cyclization: The enzyme AcbC, a C7-cyclitol synthase, catalyzes the initial cyclization of sedo-heptulose 7-phosphate to form 2-epi-5-epi-valiolone.[3]

-

Phosphorylation: AcbM, a 2-epi-5-epi-valiolone 7-kinase, phosphorylates 2-epi-5-epi-valiolone to yield 2-epi-5-epi-valiolone 7-phosphate.[3]

-

Epimerization: The epimerase AcbO acts on 2-epi-5-epi-valiolone 7-phosphate to produce 5-epi-valiolone 7-phosphate.[1]

-

Dehydration and Reduction: Subsequent steps involving dehydration and reduction, catalyzed by enzymes such as AcbN and AcbL, lead to the formation of valienol 7-phosphate.[1]

-

Phosphorylation and Nucleotidylation: AcbU, a kinase, phosphorylates valienol 7-phosphate to valienol 1,7-diphosphate.[4] This is followed by the action of the phosphatase AcbJ, which removes a phosphate group to yield valienol 1-phosphate.[4] Finally, the nucleotidyltransferase AcbR activates valienol 1-phosphate with GTP to form GDP-valienol, the activated C7-cyclitol donor.[4]

Biosynthesis of the 4-Amino-4,6-dideoxy-D-glucose Moiety and Assembly

The second branch of the pathway is responsible for the synthesis of the aminosugar component and its linkage to a maltose unit.

The key enzymatic steps are:

-

Activation of Glucose: The pathway initiates with glucose-1-phosphate, which is converted to dTDP-D-glucose by the dTDP-D-glucose synthase AcbA.[1]

-

Dehydration and Amination: AcbB, a dTDP-D-glucose 4,6-dehydratase, converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[5] This intermediate is then aminated by the aminotransferase AcbV to produce dTDP-4-amino-4,6-dideoxy-D-glucose.[5]

-

Glycosylation: The glycosyltransferase AcbI transfers the dTDP-4-amino-4,6-dideoxy-D-glucose moiety to maltose, forming O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (referred to as 4-aminoDGG).[4]

Final Assembly of Acarbose

The final step in the biosynthesis of acarbose is the condensation of the two precursor molecules.

-

Pseudo-glycosylation: The pseudo-glycosyltransferase AcbS catalyzes the formation of a non-glycosidic C-N bond between GDP-valienol and 4-aminoDGG to yield acarbose.[4]

Post-synthesis Modification

-

Phosphorylation: The acarbose 7-phosphotransferase AcbK can phosphorylate acarbose to acarbose 7-phosphate. This is believed to be a self-resistance mechanism, as phosphorylated acarbose has reduced inhibitory activity against the α-glucosidases of the producing organism.[6]

-

Glucanotransfer: The 4-α-glucanotransferase AcbQ can modify acarbose and acarbose 7-phosphate by transferring additional glucose units, leading to the formation of elongated acarviosyl metabolites.[6]

Quantitative Data

Acarbose Production Titers

Metabolic engineering and fermentation optimization have significantly improved acarbose yields in Actinoplanes sp.

| Strain/Condition | Acarbose Titer (mg/L) | Fold Increase | Reference |

| Actinoplanes sp. A56 (Industrial Fermentation) | ~5000 | - | [7] |

| Actinoplanes utahensis ZJB-08196 (Fed-batch with Validamine) | 6606 ± 103 | - | [8] |

| Actinoplanes sp. SIPI12-34 (Engineered) | 8040 | 1.58 | [9] |

| Actinoplanes sp. QQ-12 (Engineered) | 8120 | - | [5] |

Enzyme Kinetic Parameters

Kinetic data for the enzymes in the acarbose biosynthetic pathway is limited in the literature. The following table summarizes the available data.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| AcbJ | Valienol 1,7-diphosphate | 817 ± 168 | 22 ± 4 | [4] |

Experimental Protocols

Fermentation of Actinoplanes sp. for Acarbose Production

This protocol provides a general framework for the cultivation of Actinoplanes sp. for acarbose production.

1. Seed Culture Preparation:

- Inoculate a suitable seed medium (e.g., containing corn starch, soybean flour, glycerol, CaCO₃, and K₂HPO₄) with spores or a mycelial suspension of Actinoplanes sp.[8]

- Incubate at 28-30°C with shaking (200-220 rpm) for 30-48 hours.[1][8]

2. Fermentation:

- Inoculate the production medium with the seed culture (typically 10% v/v).[8] The production medium often contains maltose, glucose, soybean flour, yeast extract, and various salts.[1][8]

- Maintain the fermentation at 28-30°C with controlled pH (around 7.0-7.2) and dissolved oxygen levels.[7]

- Fermentation is typically carried out for 168 hours or longer.[7][8]

3. Fed-batch Strategy (for enhanced production):

- A common strategy to boost yield is to feed a concentrated solution of nutrients (e.g., glucose, maltose, and soybean flour) at specific time points during the fermentation (e.g., at 72 and 96 hours).[8]

Quantification of Acarbose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of acarbose in fermentation broths.

1. Sample Preparation:

- Centrifuge the fermentation broth to remove cells.

- Filter the supernatant through a 0.22 µm or 0.45 µm filter.

- Dilute the sample as necessary with the mobile phase.

2. HPLC Conditions:

- Column: A C18 or an amino column is commonly used.[2]

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM ammonium dihydrogen phosphate) is frequently employed.[2] The ratio can vary, for example, 75:25 (acetonitrile:buffer).[10]

- Flow Rate: Typically around 0.8-1.0 mL/min.[2]

- Detection: UV detection at 210 nm.[2]

- Column Temperature: Maintained at around 30-35°C.[2]

3. Quantification:

- Prepare a standard curve using a certified acarbose standard.

- Calculate the concentration of acarbose in the samples by comparing their peak areas to the standard curve.

Heterologous Expression and Purification of Acb Enzymes

This protocol provides a general workflow for producing and purifying individual Acb enzymes for in vitro characterization.

1. Gene Cloning:

- Amplify the gene of interest (e.g., acbS) from the genomic DNA of Actinoplanes sp. using PCR.

- Clone the amplified gene into a suitable expression vector, often with a tag for purification (e.g., a His-tag).

2. Heterologous Expression:

- Transform the expression vector into a suitable host, such as Escherichia coli or Streptomyces lividans.[3]

- Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

3. Cell Lysis and Protein Purification:

- Harvest the cells and lyse them using methods such as sonication or French press.

- Clarify the lysate by centrifugation.

- Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

4. Protein Characterization:

- Verify the purity and size of the protein using SDS-PAGE.

- Determine the protein concentration using a standard method (e.g., Bradford assay).

- The purified enzyme is now ready for in vitro activity assays and kinetic studies.

Visualizations

Acarbose Biosynthesis Pathway

Caption: The convergent biosynthetic pathway of acarbose in Actinoplanes sp.

Experimental Workflow for Acarbose Production and Analysis

Caption: A generalized workflow for acarbose production and quantification.

Workflow for Heterologous Expression of Acb Enzymes

Caption: Workflow for heterologous expression and characterization of Acb enzymes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector [journal11.magtechjournal.com]

- 3. The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. doaj.org [doaj.org]

- 8. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the C(7)-cyclitol moiety of acarbose in Actinoplanes species SE50/110. 7-O-phosphorylation of the initial cyclitol precursor leads to proposal of a new biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acarbose's Mechanism of Action on Alpha-Glucosidase: An In-depth Technical Guide

A note on terminology: The available scientific literature predominantly refers to the alpha-glucosidase inhibitor as "acarbose." The term "acarbose sulfate" is not commonly found in the reviewed literature. This guide will proceed with the widely recognized term "acarbose."

Core Mechanism of Action

Acarbose is a complex oligosaccharide that functions as a competitive and reversible inhibitor of alpha-glucosidase enzymes, primarily within the small intestine.[1][2] These enzymes, including sucrase, maltase, and glucoamylase, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][4][5] By competitively binding to the active sites of these enzymes, acarbose prevents the efficient digestion of carbohydrates.[3] This delayed carbohydrate digestion and subsequent glucose absorption leads to a reduction in postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes mellitus.[1][3]

The inhibitory action of acarbose is localized to the gastrointestinal tract, with minimal systemic absorption of the active drug.[2] Its high affinity for the carbohydrate-binding sites of alpha-glucosidases allows it to effectively compete with dietary carbohydrates.[5] The reversible nature of this binding ensures that the inhibition can be overcome, and carbohydrate digestion eventually proceeds, albeit at a slower rate.[1]

Quantitative Inhibition Data

The inhibitory potency of acarbose against alpha-glucosidase is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific experimental conditions.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 11 nM | Not Specified | [6] |

| IC50 | 262.32 µg/mL | Not Specified | [7] |

| IC50 | 208.53 µg/mL | Not Specified | [7] |

| IC50 | 52.9 µg/mL | Not Specified | [7] |

| IC50 | 70.2 µg/mL | Not Specified | [7] |

| IC50 | 5.8 µg/mL | Not Specified | [8] |

| IC50 | 2.154 µg/mL | Not Specified | [8] |

| IC50 | 25.50 ± 0.45 µg/mL | Not Specified | [9] |

| IC50 | 43.37 ± 0.75 µg/mL | Not Specified | [9] |

| IC50 | 617.23 µg/mL | Not Specified | [10] |

| IC50 | 873.34 ± 1.67 µM | Not Specified | [11] |

| IC50 | 0.67 ± 0.06 mM | Not Specified | [12] |

| Ki | Not explicitly stated in search results |

Experimental Protocols

In Vitro Alpha-Glucosidase Inhibition Assay

A common method to determine the inhibitory activity of a compound like acarbose against alpha-glucosidase involves a spectrophotometric assay using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)

-

Phosphate buffer (pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Test compound (acarbose) solution at various concentrations

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of alpha-glucosidase in phosphate buffer.

-

In a 96-well plate, add a small volume of the test compound solution at different concentrations to individual wells.

-

Add the alpha-glucosidase solution to each well containing the test compound and incubate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same controlled temperature.

-

Terminate the reaction by adding a sodium carbonate solution. The sodium carbonate stops the enzyme activity and induces a color change in the product.

-

Measure the absorbance of the resulting yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

References

- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]

- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Acarbose? [synapse.patsnap.com]

- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Acarbose and its Metabolites: An In-depth Technical Guide on Enzyme Inhibition Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of several intestinal α-glucosidase enzymes. It is clinically used for the management of type 2 diabetes mellitus, where it delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. While the inhibitory effects of acarbose are well-documented, the role of its metabolites, including sulfated derivatives, is less understood. This technical guide provides a detailed overview of the enzyme kinetics of acarbose, clarifies the current understanding of its metabolites, and presents relevant experimental methodologies.

The Question of "Acarbose Sulfate"

Current scientific literature does not extensively describe "this compound" as a distinct, active enzyme inhibitor. Acarbose is primarily metabolized by intestinal bacteria and digestive enzymes. The major metabolites identified are conjugates of 4-methylpyrogallol, including sulfate and glucuronide forms[1]. However, only one metabolite, formed by the cleavage of a glucose molecule from the parent acarbose, has been shown to possess α-glucosidase inhibitory activity[1]. Therefore, this guide will focus on the detailed enzyme kinetics of the parent compound, acarbose, which is the primary active inhibitor.

Enzyme Kinetics of Acarbose Inhibition

Acarbose is a competitive and reversible inhibitor of various α-glucosidases located in the brush border of the small intestine. It also inhibits pancreatic α-amylase.[1][2] The inhibitory potency of acarbose varies among different enzymes.

Quantitative Inhibition Data

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of acarbose against various enzymes as reported in the literature. These values provide a quantitative measure of the inhibitor's potency.

| Enzyme Target | Organism/Source | Inhibition Type | Ki | IC50 | Reference |

| α-Glucosidase | Saccharomyces cerevisiae | Competitive | - | 0.67 ± 0.06 mM | [3] |

| α-Glucosidase | Not Specified | Competitive | - | 5.8 µg/mL | [4] |

| α-Glucosidase | Not Specified | Competitive | - | 2.154 µg/mL | [4] |

| α-Amylase | Porcine Pancreas | Mixed, Non-competitive | 0.80 µM | - | [5] |

| α-Amylase | Human Saliva | Mixed, Non-competitive | 1.27 µM | - | [5] |

| α-Amylase | Aspergillus oryzae | Mixed, Non-competitive | 270 µM | - | [5] |

| α-Amylase | Bacillus amyloliquefaciens | Mixed, Non-competitive | 13 µM | - | [5] |

| BoGH13ASus | Bacteroides ovatus | Mixed/Uncompetitive | - | 10-fold lower than SusG | [6] |

| SusG | Bacteroides thetaiotaomicron | Mixed/Uncompetitive | - | - | [6] |

Mechanism of Action

Acarbose functions as a transition state mimic for the hydrolysis of α-1,4 glycosidic bonds. Its structure resembles that of the natural oligosaccharide substrates of α-glucosidases. This allows acarbose to bind with high affinity to the active site of these enzymes, preventing the binding and subsequent cleavage of dietary carbohydrates.[6]

Signaling Pathway of Carbohydrate Digestion and Acarbose Inhibition

Caption: Inhibition of carbohydrate digestion by acarbose.

Experimental Protocols

The determination of enzyme kinetics for acarbose inhibition typically involves in vitro enzyme assays. Below are generalized methodologies for assessing the inhibition of α-glucosidase and α-amylase.

α-Glucosidase Inhibition Assay

A common method for determining α-glucosidase activity is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Combination Approach in Inhibiting Type 2 Diabetes-Related Enzymes Using Ecklonia radiata Fucoidan and Acarbose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acarbose Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Acarbose and its Derivatives as Probes for Carbohydrate-Protein Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of acarbose and its derivatives as molecular probes to investigate carbohydrate-protein interactions. While acarbose is primarily known for its therapeutic role as an α-glucosidase inhibitor in the management of type 2 diabetes, its complex oligosaccharide structure makes it an intriguing candidate for studying the binding specificities of various carbohydrate-binding proteins. This guide will delve into the rationale for using acarbose as a probe, the potential role of chemical modifications such as sulfation, detailed experimental protocols for key analytical techniques, and a summary of relevant binding data.

Introduction: Acarbose as a Molecular Probe

Acarbose is a pseudotetrasaccharide with a complex architecture that mimics natural oligosaccharides.[1] This structural similarity allows it to bind to the active sites of α-glucosidases with high affinity, thereby competitively inhibiting the breakdown of dietary carbohydrates.[1][2] Beyond its well-documented role in diabetes management, the unique chemical structure of acarbose presents an opportunity to explore its interactions with a broader range of carbohydrate-binding proteins, including lectins and carbohydrate-binding modules (CBMs).

The modification of acarbose, such as through sulfation, can further enhance its utility as a probe. While "acarbose sulfate" is known as a metabolite of acarbose, the deliberate synthesis of this compound as a molecular probe is not a widely documented practice.[3] However, the principle of using sulfated carbohydrates to modulate and investigate protein interactions is well-established. Sulfated polysaccharides are known to engage in specific interactions with a variety of proteins, where the pattern and density of sulfation can dictate binding affinity and specificity.[4][5] By extension, sulfated acarbose could potentially serve as a valuable tool for identifying and characterizing proteins that recognize sulfated glycan epitopes.

Quantitative Data on Acarbose-Protein Interactions

The primary targets of acarbose are α-glucosidases and α-amylases. The inhibitory activity of acarbose against these enzymes is well-characterized and serves as a benchmark for its binding affinity. The following table summarizes key quantitative data for acarbose and some of its analogues.

| Compound/Analog | Target Enzyme | Species/Source | Inhibition Constant (IC₅₀/Kᵢ) | Reference |

| Acarbose | α-Glucosidase | Saccharomyces cerevisiae | IC₅₀: 750.0 µM | [6] |

| α-Glucosidase | Human | IC₅₀: 2.5 ± 0.5 µM (for sucrase activity) | [7] | |

| α-Glucosidase | Rat | IC₅₀: 12.3 ± 0.6 µM (for sucrase activity) | [7] | |

| α-Amylase | Human Pancreatic | - | [8] | |

| Maltase | Human | IC₅₀: 677 ± 241 µM | [3] | |

| Maltase | Rat | IC₅₀: 14.0 ± 2.0 µM | [7] | |

| Acarbose Analog (Lactose-derived) | α-Glucosidase | Not Specified | 6.4-fold better inhibitor than acarbose | [9] |

| β-Glucosidase | Not Specified | Kᵢ: 0.04-2.44 µM | [9] | |

| β-Galactosidase | Not Specified | Kᵢ: 159-415 µM | [9] | |

| Acarbose Analog (Cellobiose-derived) | β-Glucosidase | Not Specified | Kᵢ: 0.04-2.44 µM | [9] |

| Acarstatins A and B | α-Amylase | Human Salivary | 1584- and 1478-fold greater inhibitory activity than acarbose, respectively | [10] |

Experimental Methodologies

The study of acarbose-protein interactions can be effectively carried out using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) and carbohydrate microarrays are particularly well-suited for this purpose, providing quantitative data on binding kinetics and specificity.

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] In the context of studying acarbose-protein interactions, the protein of interest (e.g., a lectin or CBM) is typically immobilized on the sensor chip, and acarbose (or its derivatives) is flowed over the surface as the analyte.

Detailed Experimental Protocol for SPR:

-

Protein Immobilization:

-

Surface Preparation: Use a sensor chip with a suitable surface chemistry, such as a carboxymethylated dextran surface (e.g., CM5 chip).

-

Activation: Activate the surface carboxyl groups by injecting a freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

Ligand Coupling: Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.

-

Deactivation: Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

-

-

Binding Analysis:

-

Analyte Preparation: Prepare a series of concentrations of acarbose or its derivatives in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Interaction Measurement: Inject the analyte solutions over the immobilized protein surface at a constant flow rate. Monitor the change in the SPR signal (measured in response units, RU) over time. Include a buffer-only injection as a control.

-

Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal and the buffer-only injection signal from the experimental data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Carbohydrate microarrays allow for the high-throughput screening of protein-carbohydrate interactions.[13] Acarbose and its derivatives can be immobilized on a microarray slide, which is then incubated with a fluorescently labeled protein to assess binding.

Detailed Experimental Protocol for Carbohydrate Microarray:

-

Acarbose Immobilization:

-

Chemical Modification: Acarbose needs to be chemically modified to introduce a functional group (e.g., an amine or a thiol) that can be used for covalent attachment to the microarray slide surface. This is a critical step that requires careful chemical synthesis to ensure that the key binding epitopes of the acarbose molecule remain accessible.

-

Printing: Dissolve the modified acarbose in a suitable printing buffer and spot it onto a chemically activated glass slide (e.g., an NHS-ester or epoxy-coated slide) using a microarray printer.

-

Blocking: After printing, block the remaining active groups on the slide surface by incubating with a blocking buffer (e.g., ethanolamine in buffer or a solution of bovine serum albumin).

-

-

Protein Binding Assay:

-

Protein Labeling: Label the protein of interest with a fluorescent dye (e.g., Cy3 or Cy5).

-

Incubation: Incubate the microarray slide with the fluorescently labeled protein in a suitable binding buffer.

-

Washing: Wash the slide extensively to remove any non-specifically bound protein.

-

-

Data Acquisition and Analysis:

-

Scanning: Scan the microarray slide using a fluorescence microarray scanner at the appropriate wavelength.

-

Image Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot.

-

Data Interpretation: The fluorescence intensity of each spot is proportional to the amount of protein bound to the immobilized acarbose derivative.

-

The Potential Role of Sulfation in Modulating Interactions

As previously mentioned, while "this compound" is primarily a metabolite, the concept of using sulfated carbohydrates as probes is a powerful one in glycobiology.[4][5] The introduction of sulfate groups onto the acarbose scaffold could significantly alter its binding properties and expand its utility as a probe.

Conceptual Signaling Pathway of a Sulfated Probe:

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a sulfated acarbose probe. In this scenario, the sulfated probe binds to a cell surface receptor, triggering a downstream signaling cascade.

Conclusion and Future Directions

Acarbose and its derivatives represent a promising, yet underexplored, class of molecular probes for investigating carbohydrate-protein interactions. While its primary application remains in the clinical management of diabetes, the unique structural features of acarbose make it a valuable tool for basic research. The development of chemically modified acarbose derivatives, potentially including sulfated forms, could open up new avenues for discovering and characterizing novel carbohydrate-binding proteins and for elucidating their roles in health and disease. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of acarbose as a versatile molecular probe. Further research into the synthesis and characterization of novel acarbose derivatives is warranted to fully realize their potential in the field of glycobiology.

References

- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. The specificity of interactions between proteins and sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Origin of Acarbose: A Technical Guide for Researchers

An in-depth exploration of the isolation of the potent α-glucosidase inhibitor, acarbose, from soil bacteria, its biosynthetic origins, and the methodologies pivotal to its study.

This technical guide provides a comprehensive overview of the discovery and origin of acarbose, a pseudotetrasaccharide with significant therapeutic application in the management of type 2 diabetes mellitus. We delve into the initial isolation of the producing microorganism from its natural soil habitat, detail the experimental protocols for its fermentation, purification, and characterization, and present key quantitative data on its production and inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product discovery, microbial biotechnology, and diabetes research.

Discovery and Origin of Acarbose

Acarbose is a natural product of microbial origin, first identified during screening programs for α-glucosidase inhibitors.[1] The producing organism is a Gram-positive, aerobic bacterium belonging to the genus Actinoplanes.

The Producing Microorganism: Actinoplanes sp. SE50/110

The most well-studied and industrially utilized producer of acarbose is the strain Actinoplanes sp. SE50/110.[2] This actinomycete was originally isolated from a soil sample collected near Ruiru, Kenya, in 1969.[3] Strains of Actinoplanes, including Actinoplanes utahensis, have also been isolated from various soil environments, such as termite mounds, and have been shown to produce acarbose.[1][4]

Members of the genus Actinoplanes are characterized by the formation of sporangia containing motile spores and typically grow in branched hyphae.[2] They possess genomes with a high G+C content, typically between 69-73%.[2] The complete genome of Actinoplanes sp. SE50/110 has been sequenced, facilitating a deeper understanding of its metabolic pathways, including the biosynthesis of acarbose.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production, isolation, and characterization of acarbose.

Fermentation of Actinoplanes sp. for Acarbose Production

The production of acarbose is achieved through submerged fermentation of an acarbose-producing strain of Actinoplanes. The following protocol is a general guideline based on various reported methods.

2.1.1. Media Composition

-

Seed Medium:

-

Corn Starch: 15.0 g/L

-

Soybean Meal: 40.0 g/L

-

Glycerol: 20.0 g/L

-

K₂HPO₄: 0.1 g/L

-

CaCO₃: 2.0 g/L

-

Adjust pH to 7.0 before sterilization.

-

-

Fermentation Medium:

-

Glucose: 3%

-

Maltose: 3%

-

Soy Flour: 3%

-

K₂HPO₄·3H₂O: 0.4%

-

FeCl₃·6H₂O: 0.15%

-

CaCl₂: 0.35%

-

CaCO₃: 0.3%

-

Adjust pH to 7.2 before sterilization.

-

2.1.2. Fermentation Process

-

Inoculum Preparation: Inoculate a loopful of Actinoplanes sp. spores or mycelia into a flask containing the seed medium. Incubate at 28°C on a rotary shaker at 200-220 rpm for 2-3 days.

-

Production Culture: Transfer the seed culture (typically 5-10% v/v) into the fermentation medium.

-

Incubation: Incubate the production culture at 28°C with agitation (200-220 rpm) for 7 to 9 days.

-

Fed-Batch Strategy (Optional but recommended for higher yields): To enhance acarbose production, a fed-batch strategy can be employed. A mixture of glucose (e.g., 6 g/L), maltose (e.g., 14 g/L), and soybean flour (e.g., 9 g/L) can be fed to the culture at specific time points, for instance, at 72 and 96 hours of fermentation.[6]

-

Monitoring: Monitor the fermentation process by measuring parameters such as pH, biomass (dry cell weight), and acarbose concentration at regular intervals.

Isolation and Purification of Acarbose

Acarbose is isolated from the fermentation broth using a multi-step purification process.

-

Broth Clarification: Remove the microbial biomass from the fermentation broth by centrifugation or filtration.

-

Alcohol Precipitation: Concentrate the clarified broth and then add a water-miscible organic solvent, such as ethanol, to precipitate the crude acarbose.

-

Cation Exchange Chromatography: Dissolve the crude acarbose in water and apply it to a strong cation exchange resin column. Wash the column to remove unbound impurities and then elute the acarbose using a suitable buffer, such as an ammonia solution.

-

Affinity Chromatography (Optional): For higher purity, an immobilized enzyme affinity chromatography step can be included, using an enzyme like α-amyloglucosidase.

-

Final Purification and Drying: The fractions containing pure acarbose are pooled, concentrated, and then dried, for example, by freeze-drying, to obtain the final product.

Quantification of Acarbose by HPLC

The concentration of acarbose in fermentation samples and purified fractions is typically determined by High-Performance Liquid Chromatography (HPLC).

-

Column: Amino column (e.g., Hyersil NH₂, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60-70% acetonitrile and 30-40% phosphate buffer containing KH₂PO₄ and Na₂HPO₄).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Column Temperature: 35-40°C.

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. Mix the supernatant with absolute ethanol (e.g., 1:4 v/v) to precipitate proteins, then centrifuge again. Filter the resulting supernatant through a 0.45 µm filter before injection.

α-Glucosidase Inhibition Assay

The inhibitory activity of acarbose against α-glucosidase is a key measure of its biological function.

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: a. In a 96-well plate, add the α-glucosidase solution to each well. b. Add different concentrations of acarbose (or the test compound) to the wells and pre-incubate for a defined period (e.g., 5-10 minutes) at 37°C. c. Initiate the reaction by adding the pNPG substrate to all wells. d. Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes). e. Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

Acarbose also inhibits α-amylase, an enzyme involved in the breakdown of starch.

-

Enzyme and Substrate Preparation: Prepare a solution of α-amylase (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9, containing CaCl₂). Prepare a starch solution as the substrate.

-

Assay Procedure: a. Pre-incubate the α-amylase solution with different concentrations of acarbose at 37°C for 10 minutes. b. Add the starch solution to initiate the reaction and incubate for a further 10-20 minutes at 37°C. c. Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent and boiling for 5-10 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.

-

Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the α-glucosidase assay.

Data Presentation

This section summarizes the quantitative data related to acarbose production and its inhibitory activity in tabular format for easy comparison.

Acarbose Production Titers

| Producing Strain | Fermentation Strategy | Acarbose Titer (mg/L) | Reference |

| Actinoplanes sp. A56 | Optimized industrial fermentation | ~5000 | [6] |

| Actinoplanes utahensis ZJB-08196 | Batch culture | 3560 ± 128 | [6] |

| Actinoplanes utahensis ZJB-08196 | Batch culture with validamine (20 mg/L) | 4950 ± 156 | [6] |

| Actinoplanes utahensis ZJB-08196 | Fed-batch with validamine | 6606 ± 103 | [6] |

| Actinoplanes sp. SIPI12-34 | Genetically engineered, fed-batch | 8040 | [7] |

| Actinoplanes sp. SE50/110 | Genetically engineered (acrC overexpression) | ~3180 | [8] |

Inhibitory Activity of Acarbose

| Enzyme | Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| α-Amylase | Porcine Pancreatic | 0.80 µM | [9] | |

| α-Amylase | Human Salivary | 1.27 µM | [9] | |

| α-Amylase | Aspergillus oryzae | 270 µM | [9] | |

| α-Amylase | Bacillus amyloliquefaciens | 13 µM | [9] | |

| α-Glucosidase | Saccharomyces cerevisiae | 2.77 mg/mL | [10] | |

| Sucrase | Human | 2.5 ± 0.5 µM | [11] | |

| Maltase | Human | 5.7 ± 1.4 µM | [11] | |

| Sucrase | Rat | 12.3 ± 0.6 µM | [11] | |

| Maltase | Rat | [11] |

Visualizations

The following diagrams illustrate the biosynthetic pathway of acarbose and a general workflow for its discovery and production.

Caption: Biosynthetic pathway of acarbose in Actinoplanes sp.

Caption: Workflow from soil isolation to acarbose production.

References

- 1. CN102140485A - Method for preparing acarbose through microbial fermentation - Google Patents [patents.google.com]

- 2. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. US7253278B2 - Purification process for manufacturing a high pure acarbose - Google Patents [patents.google.com]

- 8. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102399837A - Method for synthesizing acarbose by microbial fermentation - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of Acarbose: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Acarbose is a potent, competitively reversible inhibitor of intestinal alpha-glucosidase and pancreatic alpha-amylase enzymes. By delaying the digestion of complex carbohydrates, acarbose effectively reduces postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes mellitus. Its mechanism of action is localized to the gastrointestinal tract, leading to minimal systemic absorption and a unique pharmacodynamic profile. Beyond its primary glycemic control, acarbose modulates the secretion of key incretin hormones, such as glucagon-like peptide-1 (GLP-1), and significantly alters the composition and metabolic output of the gut microbiome. This guide provides a detailed examination of the pharmacodynamics of acarbose, presenting quantitative data, in-depth experimental methodologies, and visual representations of its core mechanisms to support ongoing research and development efforts.

Note on Nomenclature: The term "acarbose sulfate" is occasionally used by chemical suppliers. However, the vast body of scientific literature refers to the active compound as "acarbose." This guide will use the standard nomenclature, "acarbose." Metabolites of acarbose can include sulfate conjugates, which are formed in the gastrointestinal tract.[1][2]

Core Mechanism of Action

Acarbose is a complex oligosaccharide that acts as an antidiabetic agent by competitively inhibiting glycoside hydrolases in the small intestine.[3][4] Its primary targets are the alpha-glucosidase enzymes (e.g., sucrase, maltase, glucoamylase) located in the brush border of the intestinal epithelium and, to a lesser extent, pancreatic alpha-amylase in the intestinal lumen.[1][5] These enzymes are critical for breaking down complex starches, oligosaccharides, and disaccharides into absorbable monosaccharides like glucose.[6]

By reversibly binding to the carbohydrate-binding sites of these enzymes with a much higher affinity than natural substrates, acarbose delays the enzymatic hydrolysis of carbohydrates.[7] This action does not prevent carbohydrate digestion entirely but slows it down, shifting absorption to more distal parts of the small intestine.[7] The result is a blunted, more gradual increase in postprandial blood glucose levels, thereby reducing glycemic excursions.[8]

dot

Quantitative Pharmacodynamic Data

The inhibitory potency of acarbose varies for different enzymes. Its effect on clinical markers of glycemic control has been quantified in numerous studies.

Table 1: In Vitro Enzyme Inhibition by Acarbose

| Enzyme Target | Source | IC50 Value | Reference(s) |

|---|---|---|---|

| α-Glucosidase | General | 11 nM | [9] |

| Sucrase | Human Caco-2/TC7 cells | 2.5 ± 0.5 µM | [10][11] |

| Sucrase | Rat Intestine | 12.3 ± 0.6 µM | [10][11] |

| Maltase | Rat Intestine | 0.29 ± 0.01 µg/mL | [12] |

| Maltase | Rat Intestine | 36 µg/mL (for 1 g/L maltose) | [13] |

| α-Amylase | Porcine Pancreas | 52.2 µg/mL | [14] |

IC50: The concentration of an inhibitor required for 50% inhibition of enzyme activity.

Table 2: Clinical Pharmacodynamic Effects of Acarbose

| Parameter | Patient Population | Dosage | Effect | Reference(s) |

|---|---|---|---|---|

| HbA1c Reduction | Type 2 Diabetes | 100 mg t.i.d. | 0.78% reduction vs. placebo | [15] |

| HbA1c Reduction | Type 2 Diabetes | 300 mg t.i.d. | 1.10% reduction vs. placebo | [15] |

| 1-hr Postprandial Glucose | Type 2 Diabetes | Not specified | 2.32 mmol/L reduction | [16] |

| Fasting Blood Glucose | Type 2 Diabetes | Not specified | 1.09 mmol/L reduction | [16] |

| Postprandial Triglycerides | Type 2 Diabetes | 100 mg single dose | Significant suppression at 60, 90, 120 min | [17] |

| Fasting GLP-1 | Type 2 Diabetes | Not specified (24 weeks) | 10% increase | [16] |

| Postprandial GLP-1 | Type 2 Diabetes | Not specified (24 weeks) | 20% increase | [16] |

t.i.d.: three times a day.

Secondary Pharmacodynamic Effects

Modulation of Incretin and Gut Hormones

By delivering undigested carbohydrates to the distal small intestine, acarbose stimulates intestinal L-cells, which are responsible for secreting glucagon-like peptide-1 (GLP-1).[18][19] This leads to elevated and prolonged postprandial GLP-1 levels.[16][20] The increased GLP-1 contributes to the overall glucose-lowering effect of acarbose by potentiating insulin secretion from pancreatic β-cells and suppressing glucagon release.[16][21] Concurrently, acarbose has been shown to decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP) and augment the release of cholecystokinin (CCK) and peptide YY (PYY).[16][21]

dot

Impact on Gut Microbiota

The increased flux of undigested carbohydrates into the colon serves as a substrate for bacterial fermentation.[22] This has a profound, diet-dependent, and reversible effect on the gut microbiome's structure and function.[22] Studies have shown that acarbose treatment can alter the abundance of specific bacterial genera. For instance, some studies report an increase in beneficial genera like Lactobacillus and a decrease in others such as Ruminococcus. A key consequence of this increased fermentation is the elevated production of short-chain fatty acids (SCFAs), particularly butyrate and propionate. These SCFAs have numerous local and systemic benefits, including serving as an energy source for colonocytes, modulating immune responses, and potentially contributing to improved metabolic health.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity.

1. Objective: To determine the IC50 value of acarbose for α-glucosidase.

2. Materials:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (e.g., Sigma-Aldrich)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 50-100 mM, pH 6.8-7.0)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

-

Incubator (37°C)

3. Procedure:

-

Reagent Preparation:

-

Dissolve α-glucosidase enzyme in phosphate buffer to a working concentration (e.g., 1-2 U/mL).

-

Dissolve pNPG substrate in phosphate buffer to a working concentration (e.g., 1-5 mM).

-

Prepare a stock solution of acarbose in buffer and create a series of dilutions to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 20 µL of the acarbose solution (or test compound) at various concentrations.

-

Add 50 µL of phosphate buffer.

-

Add 10 µL of the α-glucosidase enzyme solution.

-

For control wells, substitute the inhibitor solution with buffer (100% enzyme activity) or omit the enzyme (blank).

-

-

Pre-incubation: Incubate the plate at 37°C for 5-15 minutes.[17][22]

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.[22]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[17][22]

-

Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution to each well.[22]

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This test assesses the effect of acarbose on glucose tolerance in an animal model.

1. Objective: To evaluate the impact of acarbose on postprandial glucose excursion following an oral glucose or sucrose load.

2. Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Acarbose solution prepared in a suitable vehicle (e.g., water or saline).

-

Glucose or Sucrose solution (e.g., 20% glucose or 1.5 g/kg sucrose).[11][21]

-

Handheld glucometer and test strips.

-

Oral gavage needles.

-

Restraining devices for rats.

3. Procedure:

-

Acclimatization and Fasting: Acclimate rats to handling and housing conditions. Fast the animals overnight (e.g., 12-18 hours) with free access to water.[11][21]

-

Baseline Measurement (T=0 min): Record the body weight of each rat. Obtain a baseline blood glucose reading by tail-prick or tail-vein sampling.

-

Drug Administration: Administer the acarbose solution or vehicle control orally via gavage. A typical dose might be 10 mg/kg.

-

Carbohydrate Challenge: After a set time post-drug administration (e.g., 30 minutes), administer the glucose or sucrose solution orally via gavage.

-

Serial Blood Sampling: Collect blood samples at specific time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose concentration at each time point using the glucometer.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the total glycemic response.

dotdot digraph "ogtt_workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Oral Glucose Tolerance Test (OGTT)", fontcolor="#202124", labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

"Start" [label="Start: Acclimatized Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fasting" [label="1. Overnight Fasting\n(12-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; "Baseline" [label="2. Baseline Blood Sample\n(T=0 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grouping" [label="3. Randomize into Groups", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Vehicle" [label="4a. Administer Vehicle\n(Control Group)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Acarbose" [label="4b. Administer Acarbose\n(Test Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wait" [label="5. Wait 30 minutes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Challenge" [label="6. Oral Sucrose/Glucose\nChallenge", fillcolor="#FBBC05", fontcolor="#202124"]; "Sampling" [label="7. Serial Blood Sampling\n(e.g., 15, 30, 60, 120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="8. Glucose Measurement\n& Data Analysis (AUC)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges "Start" -> "Fasting" [color="#5F6368"]; "Fasting" -> "Baseline" [color="#5F6368"]; "Baseline" -> "Grouping" [color="#5F6368"]; "Grouping" -> "Vehicle" [color="#5F6368"]; "Grouping" -> "Acarbose" [color="#5F6368"]; "Vehicle" -> "Wait" [color="#5F6368"]; "Acarbose" -> "Wait" [color="#5F6368"]; "Wait" -> "Challenge" [color="#5F6368"]; "Challenge" -> "Sampling" [color="#5F6368"]; "Sampling" -> "Analysis" [color="#5F6368"]; }

References

- 1. researchgate.net [researchgate.net]

- 2. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing [jove.com]

- 3. youtube.com [youtube.com]

- 4. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. mmpc.org [mmpc.org]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro α-Glucosidase Inhibition Activity [bio-protocol.org]

- 11. 3.2. In Vitro α-Glucosidase Inhibition Assay [bio-protocol.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. e-jarb.org [e-jarb.org]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. olac.berkeley.edu [olac.berkeley.edu]

- 21. droracle.ai [droracle.ai]

- 22. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. | Semantic Scholar [semanticscholar.org]

Acarbose Sulfate: An In-depth Technical Guide for Researchers in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acarbose sulfate, a potent α-glucosidase inhibitor, and its application as a tool for studying carbohydrate metabolic pathways. This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and illustrates relevant biological pathways and workflows.

Introduction to this compound

This compound is the sulfuric acid salt of acarbose, a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes.[1] Its chemical formula is C25H45NO22S, with a molecular weight of 743.68 g/mol .[1] While sharing the core mechanism of action with acarbose, this compound is a valuable tool for researchers due to its defined chemical nature and potent inhibitory activity. It is particularly useful in in vitro and in vivo studies aimed at elucidating the roles of α-glucosidases in carbohydrate digestion and absorption, and for investigating the therapeutic potential of α-glucosidase inhibition in metabolic disorders such as type 2 diabetes.

Mechanism of Action

This compound exerts its effects by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[2] These enzymes, including sucrase, maltase, and glucoamylase, are responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose.[2][3] By blocking these enzymes, this compound delays the digestion of carbohydrates, leading to a slower and reduced rise in postprandial blood glucose levels.[2][4] This mechanism makes it an effective agent for managing postprandial hyperglycemia.

Quantitative Data

The inhibitory potency of this compound against α-glucosidases has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Inhibitor | IC50 Value | Reference |

| α-Glucosidase | Acarbose (BAY g 5421) sulfate | 11 nM | [5] |

| Human Sucrase | Acarbose | 2.5 ± 0.5 µM | [6] |

| Rat Sucrase | Acarbose | 12.3 ± 0.6 µM | [6] |

| Human Maltase | Acarbose | Not specified | [6] |

| Rat Maltase | Acarbose | Not specified | [6] |

| α-Amylase | Acarbose | 52.2 µg/ml | [7] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Diabetic Rats | This compound | 300 mg/60 kg body weight | Significantly decreased fasting blood glucose. | [] |

| HCD-fed Rabbits | Acarbose | 2.5 and 5.0 mg/kg | Dose-dependently decreased neointimal IL-6, TNF-α, and iNOS staining. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or water).

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of this compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cell lines.

Materials:

-

Cell line of interest (e.g., Caco-2 for intestinal studies)

-

Complete cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action and study of this compound.

Caption: Mechanism of this compound in Carbohydrate Digestion.

Caption: In Vitro α-Glucosidase Inhibition Assay Workflow.

Caption: Postulated Signaling Pathway Influenced by Acarbose.[10][11][12]

References

- 1. Acarbose (sulfate) | C25H45NO22S | CID 66769873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acarbose? [synapse.patsnap.com]

- 5. Acarbose (sulfate) | 1221158-13-9 [chemicalbook.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 9. This compound | CAS#:1221158-13-9 | Chemsrc [chemsrc.com]

- 10. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Binding Models of Acarbose Sulfate to Glycosidases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical binding models of acarbose sulfate to glycosidases. Due to a scarcity of direct experimental and computational data on this compound, this paper will first provide a comprehensive overview of the well-established binding interactions of its parent compound, acarbose. Subsequently, it will explore the impact of sulfation on oligosaccharide-protein interactions to extrapolate and propose theoretical binding models for this compound. This guide aims to provide a foundational understanding for researchers and professionals in drug development interested in the rational design of modified glycosidase inhibitors.

Acarbose: A Potent Glycosidase Inhibitor

Acarbose is a pseudo-tetrasaccharide that acts as a competitive inhibitor of α-glucosidases and α-amylases, enzymes responsible for the breakdown of complex carbohydrates in the small intestine.[1][2][3] By delaying carbohydrate digestion, acarbose reduces the postprandial glucose peak, making it an effective therapeutic agent for type 2 diabetes.[1][4] Its mechanism of action relies on its high affinity for the active sites of these enzymes.[5]

Binding Interactions of Acarbose with α-Glucosidase

Molecular docking and X-ray crystallography studies have elucidated the binding mode of acarbose within the active site of α-glucosidases. The valienamine moiety of acarbose is crucial for its inhibitory activity, mimicking the oxocarbenium ion-like transition state of the natural substrate. Key interactions typically involve a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues in the enzyme's active site.

Table 1: Key Amino Acid Residues in α-Glucosidase Involved in Acarbose Binding

| Interacting Residue Type | Specific Examples (from various studies) | Type of Interaction |

| Catalytic Dyad | Asp, Glu | Hydrogen Bonding, Electrostatic |

| Aromatic Residues | Tyr, Phe, Trp | Hydrophobic (π-π stacking), Hydrogen Bonding |

| Other Polar Residues | Asn, Gln, Arg, His | Hydrogen Bonding, Electrostatic |

The Influence of Sulfation on Ligand-Protein Interactions

Sulfation is a common post-translational modification that can significantly alter the biological activity of molecules, including carbohydrates. The introduction of a negatively charged sulfate group can modulate binding affinity and specificity through several mechanisms:

-

Electrostatic Interactions: The sulfate group can form strong salt bridges with positively charged amino acid residues such as arginine and lysine.

-

Hydrogen Bonding: The oxygen atoms of the sulfate group can act as hydrogen bond acceptors.

-

Conformational Changes: The bulky and charged nature of the sulfate group can influence the overall conformation of the ligand, potentially leading to a better or worse fit within the binding pocket.

Computational studies on heparin and heparan sulfate, which are highly sulfated glycosaminoglycans, have demonstrated the critical role of sulfation patterns in their specific binding to proteins like heparanase.[6] These studies reveal that the precise positioning of sulfate groups dictates the binding orientation and affinity.[6]

Theoretical Binding Models of this compound to Glycosidases

Based on the known binding mode of acarbose and the general principles of sulfated ligand interactions, we can propose theoretical models for the binding of this compound to glycosidases. The exact binding mode would depend on the position of sulfation on the acarbose molecule.

Hypothetical Binding Interactions of this compound

The introduction of a sulfate group to acarbose is expected to introduce new electrostatic and hydrogen bonding interactions. The negatively charged sulfate group would likely seek out positively charged or polar residues within or near the active site.

Table 2: Postulated Interactions of this compound with Glycosidase Active Site Residues

| Acarbose Moiety | Potential Sulfation Position | Postulated Interacting Residues | Type of Interaction |

| Glucose Units | C6-OH, C4-OH, C3-OH, C2-OH | Arg, Lys, His, Asn, Gln | Electrostatic (Salt Bridge), Hydrogen Bonding |

| Valienamine | C6-OH | Arg, Lys, His, Asn, Gln | Electrostatic (Salt Bridge), Hydrogen Bonding |

The binding affinity of this compound could be either enhanced or diminished compared to acarbose, depending on the favorability of these new interactions versus any potential steric hindrance or loss of pre-existing favorable contacts.

Experimental and Computational Protocols

To validate these theoretical models, a combination of experimental and computational approaches would be necessary.

Experimental Protocols

-

Synthesis of this compound: Chemical or enzymatic synthesis of acarbose with a sulfate group at a defined position.

-

Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound against various glycosidases (e.g., α-glucosidase, α-amylase).

-

Methodology: A chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is incubated with the enzyme in the presence and absence of varying concentrations of this compound. The reaction progress is monitored spectrophotometrically.

-

-

Isothermal Titration Calorimetry (ITC):

-

Objective: To determine the thermodynamic parameters of binding (ΔH, ΔS, and Ka).

-

Methodology: A solution of this compound is titrated into a solution containing the target glycosidase. The heat released or absorbed upon binding is measured to determine the binding affinity and thermodynamic profile.

-

-

X-ray Crystallography:

-

Objective: To obtain a high-resolution 3D structure of the glycosidase in complex with this compound.

-

Methodology: Crystals of the target enzyme are grown and then soaked with a solution of this compound. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the atomic structure of the complex.

-

Computational Protocols

-

Molecular Docking:

-

Objective: To predict the binding pose and estimate the binding affinity of this compound to the glycosidase active site.

-

Methodology: A 3D model of this compound is generated and docked into the crystal structure of the target glycosidase using software like AutoDock or Glide. The resulting poses are scored based on a force field to identify the most likely binding mode.

-

-

Molecular Dynamics (MD) Simulations:

-

Objective: To study the stability of the this compound-glycosidase complex and to analyze the detailed interactions over time.

-

Methodology: The best-docked pose is used as a starting point for an MD simulation using software like GROMACS or AMBER. The simulation tracks the movement of all atoms in the system over a period of nanoseconds to microseconds, providing insights into the dynamics and stability of the complex.

-

-

Free Energy Calculations (e.g., MM/PBSA or MM/GBSA):

-

Objective: To calculate the binding free energy of the this compound-glycosidase complex from the MD simulation trajectory.

-

Methodology: The molecular mechanics energies combined with Poisson-Boltzmann or generalized Born and surface area continuum solvation methods are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

-

Visualizations

The following diagrams illustrate the conceptual frameworks discussed in this guide.

Caption: Competitive inhibition of α-glucosidase by acarbose.

Caption: A typical computational workflow for studying ligand-protein binding.

Caption: The potential influence of sulfation on the properties of acarbose.

Conclusion

While direct experimental data on the binding of this compound to glycosidases is currently lacking, a strong theoretical framework can be built upon the extensive knowledge of acarbose binding and the well-documented effects of sulfation on carbohydrate-protein interactions. The introduction of a sulfate moiety is likely to introduce significant new electrostatic and hydrogen bonding interactions, which could either enhance or decrease its inhibitory potency. The proposed experimental and computational protocols in this guide provide a roadmap for future research to validate these theoretical models and to explore the potential of this compound as a novel glycosidase inhibitor. This knowledge will be invaluable for the rational design of next-generation antidiabetic drugs with improved efficacy and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Acarbose Sulfate in vitro Alpha-Glucosidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using acarbose sulfate. Alpha-glucosidase inhibitors are a class of therapeutic agents that delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Acarbose is a well-established alpha-glucosidase inhibitor used in the management of type 2 diabetes. This compound, a sulfated derivative of acarbose, has also been identified as a potent inhibitor of this enzyme. This protocol outlines the materials, reagents, and step-by-step procedure for determining the inhibitory activity of this compound and for calculating its half-maximal inhibitory concentration (IC50).

Introduction

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus.[1] By slowing down carbohydrate digestion, alpha-glucosidase inhibitors can effectively reduce the postprandial increase in blood glucose levels.[1]

Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of alpha-glucosidase.[2] this compound (CAS #: 1221158-13-9) is a derivative of acarbose and is also known to be an inhibitor of alpha-glucosidase.[3][4] This application note provides a comprehensive protocol for evaluating the in vitro inhibitory potential of this compound against alpha-glucosidase. The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Data Presentation

The inhibitory activity of acarbose and this compound against alpha-glucosidase is typically quantified by their IC50 values. The following table summarizes the reported IC50 values for both compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer pH.

| Compound | Reported IC50 Value | Source |

| This compound | 11 nM | [5] |

| Acarbose | Varies (e.g., 5.8 µg/mL, 2.154 µg/mL) | [6] |

Experimental Protocol

This protocol is adapted from established methods for in vitro alpha-glucosidase inhibition assays.

Materials and Reagents

-

Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

This compound (as the test inhibitor)

-

Acarbose (as a positive control)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) (0.1 M, for stopping the reaction)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Preparation of Solutions

-

Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate to achieve the desired pH.

-

Alpha-glucosidase Solution: Dissolve alpha-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

-